1-Benzyl-4-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]piperazine
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Overview
Description
1-BENZYL-4-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a methoxy-methyl-propan-2-yl-benzenesulfonyl group
Preparation Methods
The synthesis of 1-BENZYL-4-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The benzyl group can be introduced via a nucleophilic substitution reaction, while the methoxy-methyl-propan-2-yl-benzenesulfonyl group can be attached through electrophilic aromatic substitution . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-BENZYL-4-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common reagents used in these reactions include bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-4-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-BENZYL-4-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE include other piperazine derivatives and sulfonyl-substituted aromatic compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. Examples include:
- 1-BENZYL-4-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-
Properties
Molecular Formula |
C22H30N2O3S |
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Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-benzyl-4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H30N2O3S/c1-17(2)20-15-22(18(3)14-21(20)27-4)28(25,26)24-12-10-23(11-13-24)16-19-8-6-5-7-9-19/h5-9,14-15,17H,10-13,16H2,1-4H3 |
InChI Key |
LVYJKRIXRXEBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C(C)C)OC |
Origin of Product |
United States |
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